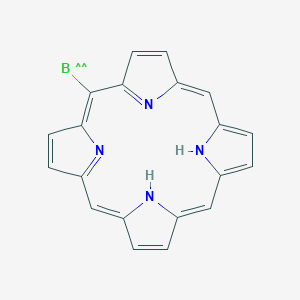

5-Boranylporphyrin

Description

Historical Context and Evolution of Boron-Porphyrin Chemistry

The study of boron-porphyrin systems began in the 1960s and 1970s with initial reports on the synthesis of boron-porphyrin complexes. wikipedia.org These early compounds, typically formed by reacting free-base porphyrins with boron trihalides, involved the coordination of boron within the central N4 cavity of the macrocycle. wikipedia.orgresearchgate.net However, these initial complexes were often not well-characterized. wikipedia.org

A significant leap forward in the field came with the development of methods to attach boron to the porphyrin periphery. A pivotal moment was the synthesis of meso-borylporphyrins through the palladium-catalyzed borylation of meso-bromoporphyrins with reagents like pinacolborane, a method pioneered by Therien and coworkers. nih.govacs.org This breakthrough was built upon the broader success of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which revolutionized organic synthesis. mdpi.com

This development was followed by methods for the regioselective borylation of the porphyrin's β-positions. nih.govacs.org An important milestone was the use of iridium-catalyzed C-H bond activation to directly install boryl groups onto the porphyrin periphery, offering a more efficient route to these valuable precursors. nih.govacs.org The creation of highly nucleophilic porphyrinyllithium species also enabled the synthesis of porphyrinylboranes through reactions with haloboranes. scispace.comkyoto-u.ac.jp These advancements have transformed peripherally borylated porphyrins, including 5-boranylporphyrin, from chemical curiosities into indispensable tools for chemists. acs.org

Categorization of Boronated Porphyrin Macrocycles and Analogs

Boron can be incorporated into porphyrin and porphyrinoid systems in several distinct ways, leading to a diverse family of compounds. They can be broadly classified into four main categories based on the location and nature of the boron integration.

| Category | Description | Key Features & Examples |

| 1. Core-Coordinated Complexes | Boron atoms are coordinated within the central N4 cavity of the porphyrin macrocycle. | Due to boron's small atomic radius, it typically binds in a 2:1 (B:porphyrin) stoichiometry, unlike most metals. wikipedia.org The boron atoms can be arranged in various geometries (cis or trans) relative to the porphyrin plane. Examples include diboron (B99234) complexes like B2OF2(por). wikipedia.orgresearchgate.net |

| 2. Peripherally Functionalized Porphyrins | A boron-containing group (boryl group) is covalently bonded to a carbon atom on the porphyrin's periphery. | This is the category for 5-boranylporphyrin (meso-borylporphyrin). Boron can also be attached at the β-pyrrolic positions. nih.gov These compounds are crucial synthetic intermediates, often used in Suzuki-Miyaura cross-coupling reactions. acs.orgbeilstein-journals.org |

| 3. Framework-Modified Porphyrinoids | Boron atoms are integrated directly into the π-conjugated macrocyclic skeleton, replacing one or more carbon atoms. | This represents a more fundamental alteration of the porphyrin structure. These systems, sometimes called boron-doped porphyrinoids, can exhibit unique aromatic and electronic properties, including redox-switchable aromaticity. |

| 4. Porphyrin-Boron Conjugates | A porphyrin molecule is linked to an external, distinct boron-containing moiety. | This class includes dyads where a porphyrin is linked to a boron-dipyrromethene (BODIPY) dye, which can act as a light-harvesting antenna. wikipedia.org Another major group is carboranyl porphyrins, where porphyrins are decorated with boron clusters (carboranes) for applications like Boron Neutron Capture Therapy (BNCT). mdpi.comoup.comnih.gov |

Significance of Boron in Porphyrin and Porphyrinoid Ligand Environments

The introduction of boron into a porphyrin system, regardless of its location, has profound effects on the molecule's properties and reactivity, making these compounds highly significant for both fundamental research and practical applications.

Electronic Modulation : The boryl group is a potent electron-accepting unit. scispace.comkyoto-u.ac.jp When attached to the porphyrin periphery, it alters the electronic structure of the π-conjugated system. This modification affects the molecule's photophysical properties, leading to red-shifted absorption (Soret and Q bands) and fluorescence spectra compared to their non-boronated counterparts. acs.orgscispace.comkyoto-u.ac.jp This tunability is crucial for applications in optical materials and photosensitizers. nih.govmdpi.com

Synthetic Versatility : Peripherally borylated porphyrins, such as 5-boranylporphyrin, are exceptionally useful synthetic building blocks. acs.org The boronic ester group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. acs.orgresearchgate.net This allows for the precise and efficient construction of elaborate molecular architectures, including directly linked porphyrin dimers, trimers, and other functional arrays that are explored for artificial photosynthesis, molecular wires, and nonlinear optics. nih.govacs.org

Unique Coordination and Reactivity : In core-coordinated complexes, the small size of the boron atom forces a unique 2:1 binding stoichiometry, leading to novel geometries and reactivities not seen with larger metal ions. wikipedia.org The constrained environment within the porphyrin core can induce unusual chemical transformations, such as sterically-induced reductive coupling to form B-B bonds. wikipedia.org

Lewis Acidity and Sensing : The inherent Lewis acidity of the three-coordinate boron atom can be harnessed for anion sensing. The interaction of the boron center with anions like fluoride (B91410) can trigger a detectable change in the compound's photophysical properties, forming the basis for a chemical sensor. scispace.com

Biomedical Applications : Porphyrins decorated with boron clusters, particularly carboranes, are of great interest for Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy. acs.org The porphyrin acts as a vehicle to deliver a high payload of boron-10 (B1234237) atoms selectively to tumor tissues. oup.comnih.gov Boron-containing porphyrins and related systems like BODIPY are also explored as fluorescent imaging agents. nih.gov

Properties

Molecular Formula |

C20H13BN4 |

|---|---|

Molecular Weight |

320.2 g/mol |

InChI |

InChI=1S/C20H13BN4/c21-20-18-7-5-16(24-18)10-14-3-1-12(22-14)9-13-2-4-15(23-13)11-17-6-8-19(20)25-17/h1-11,22-23H |

InChI Key |

RTVHZRIAYRAECH-UHFFFAOYSA-N |

Canonical SMILES |

[B]C1=C2C=CC(=N2)C=C3C=CC(=CC4=CC=C(N4)C=C5C=CC1=N5)N3 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Boranylporphyrin and Boron Porphyrin Architectures

Strategies for Boron Insertion into Porphyrin Macrocycles

The small covalent radius of boron (85 pm) compared to elements like lithium (133 pm) makes the porphyrin N4 pocket more suitable for accommodating two boron atoms rather than one. wikipedia.org Consequently, most synthetic strategies lead to diboron (B99234) porphyrin complexes. wikipedia.org

Boron trihalides (BX₃, where X = F, Cl, Br, I) are common reagents for inserting boron into the porphyrin core. The outcome of these reactions is highly dependent on the choice of porphyrin precursor, the specific halide, and the reaction conditions. For instance, reacting boron trifluoride etherate (BF₃·OEt₂) or boron trichloride (B1173362) (BCl₃) with a lithiated porphyrin precursor typically yields diboryl porphyrin complexes of the form [(BX₂)₂(por)]. researchgate.net The reaction of BBr₃ or BI₃ with a lithium porphyrin complex can lead to a remarkable reductive coupling, directly forming complexes with boron-boron bonds. researchgate.net

Furthermore, the Lewis acid adduct used can influence the final product. When a free base porphyrin is treated with BF₃·OEt₂, a B₂OF₂(por) unit is often formed. wikipedia.org In contrast, using an acetonitrile (B52724) adduct like BCl₃·MeCN can result in the formation of a four-membered B₂O₂ ring within the porphyrin cavity. neuroquantology.comresearchgate.net

Free base porphyrins (H₂P) serve as readily available starting materials for boron insertion. wikipedia.orgneuroquantology.com The reaction of a free base porphyrin with boron trihalides, particularly under conditions where partial hydrolysis of the boron reagent can occur, is a key method for creating diboron complexes containing B-O-B moieties. researchgate.netresearchgate.netresearchgate.net For example, the reaction of H₂(por) with BF₃·OEt₂ yields B₂OF₂(por). researchgate.net Similarly, reacting H₂(por) with PhBCl₂ under hydrolytic conditions can produce B₂O(Ph)(OH)(por). researchgate.net These reactions highlight the role of water, sometimes present as an impurity, in shaping the final architecture of the boron-porphyrin complex.

Metalated porphyrins, especially dilithium (B8592608) porphyrin complexes like Li₂(por), are highly effective precursors due to their enhanced nucleophilicity. wikipedia.orgkyoto-u.ac.jp These complexes are typically generated in situ and react readily with boron halides. The reaction of Li₂(ttp) (where ttp is the dianion of tetra-p-tolylporphyrin) with BX₃ (for X = F, Cl) is a standard method for preparing [(BX₂)₂(ttp)] complexes. wikipedia.orgresearchgate.netneuroquantology.com This approach provides a more direct route to dihalodiboryl species compared to using free base porphyrins and avoids the immediate formation of oxygen-bridged species. Additionally, meso- or β-lithiated porphyrins, generated from the corresponding iodoporphyrins, can be reacted with reagents like fluorodimesitylborane to synthesize peripherally borylated porphyrins. kyoto-u.ac.jp

Due to the size of the N₄ pocket, porphyrins have a strong preference for binding two boron atoms, leading to di-boron complexes. wikipedia.org Each boron porphyrin synthesized to date with the boron in the core has adopted a 2:1 boron-to-porphyrin ratio. wikipedia.org These di-boron complexes can exhibit various geometries, with the boron atoms residing in the porphyrin plane or displaced out of the plane in cis or trans arrangements. wikipedia.org

In contrast, corroles, which are porphyrin analogues with a smaller N₄ cavity, are capable of binding a single boron atom. wikipedia.orgauckland.ac.nz The synthesis of mono-boron corrole (B1231805) complexes, such as BF₂(corrole), has been achieved, highlighting the role of the macrocycle's structure in determining the stoichiometry of boron incorporation. auckland.ac.nz Similarly, using an N-methyl corrole as a starting material effectively blocks one boron binding site, leading to the formation of mono-boron species. auckland.ac.nz

Table 1: Comparison of Boron Complex Formation in Porphyrins vs. Corroles

| Feature | Porphyrin | Corrole |

| Boron Stoichiometry | Typically 2:1 (Boron:Macrocycle) wikipedia.org | Can be 1:1 or 2:1 wikipedia.orgauckland.ac.nz |

| Reason | Larger N₄ pocket accommodates two boron atoms. wikipedia.org | Smaller N₄ pocket allows for stable mono-boron complexes. wikipedia.org |

| Example Product | [(BCl)₂(ttp)] researchgate.net | BF₂(corrole) auckland.ac.nz |

Boron-oxygen-boron (B-O-B) linkages are a common structural motif in boron-porphyrin chemistry, often arising from the hydrolysis of boron halide precursors. wikipedia.orgresearchgate.net

From Free Base Porphyrins: Reacting a free base porphyrin with BF₃·OEt₂ yields B₂OF₂(por), which features an asymmetric structure with one boron in the porphyrin plane (B_ip_) and one out-of-plane (B_oop_), bridged by an oxygen atom. researchgate.netresearchgate.net

From Chromatography: Simple column chromatography of a (BF₂)₂(por) complex on silica (B1680970) gel can lead to partial hydrolysis, forming the B₂OF₂(por) product. wikipedia.orgneuroquantology.com

From BCl₃ Adducts: The reaction of H₂(por) with BCl₃·MeCN can form a B₂O₂(BCl₃)₂(por) complex, containing a four-membered B₂O₂ ring. neuroquantology.comresearchgate.net Chromatography of this species on basic alumina (B75360) yields the dihydroxy analogue, B₂O(OH)₂(por). researchgate.net

These hydrolysis products are not merely side reactions but are important and stable intermediates that can be isolated and further functionalized. wikipedia.orgresearchgate.net

The creation of a direct boron-boron bond within the porphyrin core is a significant transformation that yields diboranyl complexes, such as [(BX)₂(por)]. wikipedia.orgresearchgate.net These species are distinct from the diboryl complexes, [(BX₂)₂(por)], which lack a direct B-B bond.

Several synthetic strategies have been developed:

Reductive Coupling: The most common method is the chemical reduction of a dihalodiboryl complex. For example, [(BCl)₂(por)] can be reduced with metallic sodium to eliminate Cl₂ and form [(BCl)₂(por)]. wikipedia.org

Direct Synthesis with BBr₃/BI₃: For heavier boron halides, reductive coupling can occur spontaneously. The reaction of BBr₃ or BI₃ with Li₂(ttp) directly yields the B-B bonded [(BBr)₂(ttp)] and [(BI)₂(ttp)] complexes, respectively. wikipedia.orgresearchgate.net

Halogen Abstraction: Halogen abstraction from a [(BX)₂(por)] complex using weakly-coordinating anions can lead to the formation of a dicationic species, [(B-B)(por)]²⁺, where the B-B bond is coplanar with the porphyrin ring. wikipedia.org

Table 2: Synthetic Routes to B-B Bonded Porphyrins

| Precursor | Reagent/Condition | Product | Citation |

| [(BCl)₂(por)] | Metallic Sodium | [(BCl)₂(por)] | wikipedia.org |

| Li₂(ttp) | BBr₃ or BI₃ | [(BBr)₂(ttp)] or [(BI)₂(ttp)] | wikipedia.orgresearchgate.net |

| [(BCl)₂(ttp)] | SbF₃ | [(BF)₂(ttp)] | researchgate.net |

| [(BX)₂(por)] | Weakly-coordinating anions | [(B-B)(por)]²⁺ | wikipedia.org |

Cross-Coupling Reactions Involving Boronic Acids or Esters on Porphyrin Scaffolds

Synthesis of Boron-Porphyrinoid Analogs

Beyond the functionalization of the standard porphyrin macrocycle, synthetic efforts have also been directed towards creating porphyrinoid analogs where boron is an integral part of the macrocyclic framework or coordinated within a modified porphyrin-like structure.

Boron Calixphyrin Systems

Calix acs.orgphyrins are porphyrin isomers that contain both sp²- and sp³-hybridized meso-carbon atoms, leading to a non-aromatic and more flexible structure. These macrocycles can act as ligands for boron, forming unique boron calixphyrin complexes.

The synthesis of boron complexes of calix acs.orgphyrins (1.1.1.1) is typically achieved by reacting the free-base calixphyrin ligand with boron trifluoride etherate (BF₃·Et₂O). rsc.orgresearchgate.netresearchgate.net The reaction conditions can be controlled to produce either mono- or di-boron calixphyrins. rsc.orgresearchgate.netresearchgate.net

Mono-BF₂ Calixphyrins: Two distinct isomers of mono-BF₂ calixphyrins have been isolated. In one isomer, the BF₂ unit coordinates to the dipyrrin (B1230570) portion of the macrocycle, while in the other, it binds to the dipyrromethane site. rsc.orgresearchgate.netresearchgate.net Kinetic studies and DFT calculations have shown that the dipyrromethane isomer can isomerize to the more stable dipyrrin-bound form through an intramolecular process. rsc.orgresearchgate.net

Di-boron Calixphyrins: Di-boron species have also been synthesized. For example, two isomers of a B₂OF₂(Calix) complex have been isolated. One isomer features the FBOBF moiety bridging the two dipyrrin sites in a cisoid geometry, while the other has the FBOBF unit bridging the dipyrromethane sites in a transoid geometry. rsc.orgresearchgate.net

The complexation with boron induces greater rigidity and a more twisted conformation in the calixphyrin macrocycle, which in turn modulates its optical properties. researchgate.net

| Calixphyrin Ligand | Boron Reagent | Product(s) | Key Finding | Reference |

| Calix acs.orgphyrin (1.1.1.1) | BF₃·Et₂O | Mono-BF₂ and Di-boron calixphyrins | Reaction conditions can be tailored to control the degree of borylation. | rsc.orgresearchgate.netresearchgate.net |

| Calix acs.orgphyrin (1.1.1.1) | BF₃·Et₂O | BF₂[H(Calix)] (dipyrrin isomer) and BF₂[H(Calix)] (dipyrromethane isomer) | The dipyrromethane isomer isomerizes to the more stable dipyrrin isomer. | rsc.orgresearchgate.net |

Boron Porphyrazine Complexes

Boron's coordination chemistry extends to porphyrazines (Pzs), which are structural analogs of porphyrins. A notable class within this family is subporphyrazines (SubPzs), smaller macrocycles containing three pyrrole-like units instead of four. These can only be formed when templated by a central boron atom. researchgate.net

The synthesis of boron-containing subporphyrazine complexes often involves the reaction of specific nitriles with boron halides. For instance, chloroboron subphthalocyanine (B1262678) (SubPc), a related compound, is formed from phthalonitrile (B49051) and boron trichloride (BCl₃) in aromatic solvents like p-xylene. worldscientific.com Mechanistic studies suggest that the reaction proceeds through the formation of a (1Z)-3-chloro-N-(dichloroboryl)-1H-isoindol-1-imine intermediate. Three molecules of this intermediate then undergo successive additions to form a dichlorosubstituted macrocyclic precursor. The final subporphyrazine is formed by the elimination of chlorine, a process likely catalyzed by BCl₃. worldscientific.com

Heteronuclear complexes containing both phthalocyanine (B1677752) and subphthalocyanine fragments have also been synthesized. researchgate.net Research has also been conducted on subporphyrazines and their annulated derivatives, which are noted for their nonplanar, aromatic structures and absorption in the green region of the spectrum. mdpi.com

Boron Phthalocyanine Complexes

Boron phthalocyanine (Pc) and its derivatives, particularly subphthalocyanines (SubPcs), are a significant class of boron-porphyrinoid architectures. researchgate.netresearchgate.net Subphthalocyanines are intriguing molecules with a cone-shaped structure, where a central boron atom is coordinated to the three isoindole units and an axial ligand. researchgate.net

The synthesis of SubPcs is typically achieved through the cyclotrimerization of phthalonitrile derivatives in the presence of a boron source, such as boron trichloride (BCl₃). worldscientific.com The reaction mechanism for chloroboron subphthalocyanine formation involves an initial adduct between phthalonitrile and BCl₃, which rearranges and trimerizes to form the macrocycle. worldscientific.com The choice of solvent can be crucial; for example, using toluene (B28343) is preferred for certain syntheses as other solvents like THF, benzene, or dioxane can substantially increase the reaction time. researchgate.net

Axially functionalized boron-subphthalocyanines can be prepared by reacting boron(III) subphthalocyanine chloride (SPcCl) with compounds like 3- or 4-hydroxypyridine. researchgate.net These functionalized SubPcs can then act as axial ligands for other metal complexes, forming interesting supramolecular structures. researchgate.net Boron-containing phthalocyanine derivatives are also explored for their potential applications due to their tendency to localize in tumor tissues. researchgate.netcapes.gov.br

Boron Porphycene (B11496) Complexes

Porphycenes, structural isomers of porphyrins, can also form complexes with boron. acs.org The synthesis of the first boron porphyce_ne complexes was achieved in good yields by reacting free-base porphyce_ne ligands with boron trifluoride diethyl etherate (BF₃·Et₂O) using a microwave-assisted method. acs.orgresearchgate.netresearchgate.net This approach can simultaneously yield two distinct coordination structures: mono-boron and di-boron porphycenes, depending on the substituents on the porphyce_ne macrocycle. acs.orgresearchgate.net

Structural analysis through X-ray crystallography and DFT calculations has revealed key features of these complexes:

In mono-boron porphycenes, the boron atom preferentially coordinates at the dipyrroethene site. acs.org

The di-boron porphyce_ne regioisomer adopts a more stable cisoid stereochemistry rather than a transoid one. acs.orgresearchgate.net

The insertion of boron atoms significantly alters the electrochemical properties of the porphyce_ne, making the resulting complexes more easily reduced. The photophysical properties are also affected; mono-boron complexes exhibit a red-shifted fluorescence compared to the free-base porphyce_ne, while the fluorescence is quenched in di-boron complexes. Furthermore, mono-boron porphycenes can undergo reversible protonation at the non-boron coordinating pyrroline (B1223166) site, which leads to a red shift in both absorption and emission spectra. acs.orgresearchgate.net

Recent research has also investigated the effect of substituents on the porphyce_ne core. Unlike meso-arylporphycenes, porphycenes with β-substituents undergo facile complexation with boron. nih.gov The fusion of β,β'-positions on the ligand leads to the rapid insertion of boron, forming a cisoid-B₂OF₂ complex. nih.gov

Structural Elucidation and Conformational Analysis of 5 Boranylporphyrin and Boron Porphyrin Systems

Coordination Chemistry of Boron within Porphyrin Macrocycles

The small size of the boron atom leads to a preference for a 2:1 boron-to-porphyrin stoichiometry, a departure from the typical 1:1 ratio seen with transition metals. wikipedia.org This dual-boron occupancy is a defining feature and dictates much of the subsequent chemistry and structural complexity.

Examination of Boron Coordination Number and Geometry

Boron atoms within the porphyrin core typically exhibit a four-coordinate, pseudo-tetrahedral geometry. wikipedia.org In most characterized structures, each boron atom is bonded to two adjacent pyrrolic nitrogen atoms of the porphyrin macrocycle. rsc.orgresearchgate.net The remaining two coordination sites on each boron are occupied by axial ligands, which can be halides (e.g., F, Cl), hydroxyl groups (OH), or organic moieties. ias.ac.innih.gov This coordination environment contrasts with the trigonal planar geometry that is also common for boron compounds. wikipedia.orgrsc.org In some specific cases, such as the dicationic complex B(2)O(tpClpp), a three-coordinate boron has been structurally characterized. nih.govresearchgate.net

In N-confused and N-fused porphyrins, the coordination can differ. For instance, in a σ-phenylboron N-confused porphyrin, the boron atom is bound to two pyrrolic nitrogens and a σ-phenyl ligand. researchgate.net Upon protonation, this can convert to a σ-phenylboron N-fused porphyrin, where the boron(III) center adopts a distorted trigonal pyramidal geometry, coordinated to three nitrogen atoms. researchgate.net

Spatial Orientation of Boron Atoms (In-Plane vs. Out-of-Plane)

A key structural feature of diboron (B99234) porphyrins is the spatial arrangement of the two boron atoms relative to the mean plane of the porphyrin macrocycle. Several distinct orientations have been identified:

One in-plane, one out-of-plane: This asymmetric arrangement is common in complexes like B(2)OF(2)(por) and B(2)O(Ph)(OH)(por). nih.govresearchgate.netresearchgate.net In B(2)OF(2)(tpClPP), one boron atom is situated roughly within the plane of the four nitrogen atoms (N4 plane), while the second is significantly displaced out of this plane. ias.ac.inresearchgate.net This leads to a low-symmetry structure. researchgate.net For example, in an optimized structure of B(2)O(Ph)(OH)(porphine), the phenyl-bound boron atom rests 1.21 Å out of the average porphine (B87208) plane. wikipedia.org

Both out-of-plane: The boron atoms can be displaced to opposite sides of the porphyrin plane (transoid) or the same side (cisoid). wikipedia.org The transoid configuration is observed in the computed structure of (BCl)(2)(por), where both boron atoms are slightly displaced from the porphyrin plane. wikipedia.org

Both in-plane: In complexes like B(2)O(2)(BCl(3))(2)(por), both boron atoms lie within the porphyrin plane. researchgate.net This arrangement is facilitated by the presence of a four-membered B(2)O(2) ring coordinated in the center of the macrocycle. researchgate.net

The specific orientation is influenced by the nature of the axial ligands and the substituents on the porphyrin periphery.

Analysis of Isomeric Forms (Z/E Isomers, Cisoid/Transoid Geometries)

The varied spatial orientations of boron atoms and their axial ligands give rise to several isomeric forms.

E and Z Isomers: In asymmetrically substituted diboron porphyrins, such as B(2)OX(2)(TpYPP), E and Z isomers are possible. The E isomer, where the axial ligands are on opposite sides of the macrocycle, is generally found to be the more stable conformation, as confirmed by both X-ray diffraction and theoretical calculations. ias.ac.inresearchgate.net For the complex B(2)OF(2)(TpClPP), only the E isomer was observed, with the symmetric Z conformation not being obtained. ias.ac.inresearchgate.net

Cisoid/Transoid Geometries: These terms describe the relative positions of the out-of-plane boron atoms. wikipedia.org A transoid geometry places the boron atoms on opposite faces of the porphyrin, while a cisoid geometry places them on the same face. wikipedia.orgresearchgate.net While transoid arrangements are common in standard porphyrins, cisoid species have been observed when reactions are performed on corroles, which are structural analogues of porphyrins. researchgate.net In porphycenes, another isomer of porphyrin, the diboron complex favors a cisoid stereochemistry. acs.org

Akamptisomerism: A novel form of stereoisomerism, termed akamptisomerism, was discovered in porphyrin–diboron complexes. ntu.edu.sgchemistryworld.com This isomerism arises from hindered bond angle inversion around a B-O-B linkage encapsulated within the porphyrin. The bulky porphyrin ring prevents free rotation, making the inversion slow enough to allow for the isolation of stable isomers. ntu.edu.sguts.edu.au Heating can interconvert these isomers. ntu.edu.sg

Elucidation of Unique Bonding Motifs (e.g., B-O-B, B-H-B, B-B)

The constrained environment within the porphyrin core facilitates the formation of unusual bonding arrangements involving boron.

B-O-B Linkages: Complexes containing a B-O-B bridge are frequently formed, often through the partial hydrolysis of boron halide precursors during synthesis. nih.govresearchgate.net The reaction of H(2)(por) with BF(3)·OEt(2) yields B(2)OF(2)(por), which features an F-B-O-B-F group threaded through the porphyrin. nih.govneuroquantology.com In other systems, a four-membered B(2)O(2) ring can coordinate within the porphyrin cavity. neuroquantology.comnih.gov This B(2)O(2) ring is planar and its presence forces both boron atoms to be coplanar with the macrocycle. researchgate.net

B-H-B Bridges: While less common, protonation of certain diboron complexes can lead to the formation of a B-H-B bridge. This has been observed in diboron corroles. uts.edu.au

B-B Bonds: Direct boron-boron bonds can be formed within the porphyrin core. The reductive coupling of two BX(2) units inside the porphyrin pocket can create an X-B-B-X moiety. wikipedia.org The computed structure of (BCl)(2)(por) shows a B-B bond length of 1.74 Å. wikipedia.org Halogen abstraction from such diboryl porphyrins can yield a B-B(2+) dication, where the B-B bond is coplanar with the N4 ring. wikipedia.org Two-dimensional polymers based on porphyrins with a central B(2) unit have also been investigated theoretically. arxiv.org

Macrocycle Conformation and Non-Planarity in Boron-Porphyrin Complexes

The accommodation of two boron atoms within the N4 cavity induces significant strain, forcing the typically planar porphyrin macrocycle to distort. neuroquantology.com

Tetragonal Distortion and Ruffling Phenomena

The most prominent conformational change is a significant in-plane tetragonal distortion. neuroquantology.com This distortion involves an elongation of the porphyrin core along the B···B axis to accommodate the two boron atoms. researchgate.net

Tetragonal Elongation (TE): This in-plane distortion is a hallmark of all boron porphyrin complexes. neuroquantology.com The magnitude of this elongation can be quantified by the difference in the non-bonded N···N distances parallel and perpendicular to the B···B axis, with reported values ranging from 0.84 to 1.27 Å. neuroquantology.com This is considerably larger than the distortions of around 0.5 Å seen in sterically crowded porphyrins without central boron atoms. neuroquantology.com The computed structure of (BCl)(2)(por) shows a tetragonal elongation of 0.84 Å. wikipedia.org This TE has a noticeable effect on the vibrational spectra of these complexes, particularly the Raman spectra. nih.gov

Out-of-Plane Distortions (Ruffling and Doming): In addition to in-plane distortions, the porphyrin macrocycle also undergoes significant out-of-plane (OOP) distortions. The specific type of OOP distortion depends on the arrangement of the boron atoms. researchgate.net

Ruffling: This distortion is characterized by a wave-like pattern across the macrocycle. Complexes like B(2)F(2)porphine exhibit strong ruffling. researchgate.net

Asymmetrical Doming: In complexes with one in-plane and one out-of-plane boron, such as B(2)OF(2)porphine, the macrocycle adopts an asymmetrically domed conformation. researchgate.net

Planar: In contrast, complexes where both boron atoms are held in the plane, like B(2)O(2)(BCl(3))(2)porphine, maintain a planar porphine macrocycle. researchgate.net

These distortions are a direct consequence of the steric and electronic demands of incorporating two boron atoms into the confined space of the porphyrin core, leading to a rich and complex structural chemistry. rsc.orgresearchgate.net

Data Tables

Table 1: Coordination and Spatial Orientation in Selected Boron-Porphyrin Complexes

| Compound | Boron Coordination | Boron Spatial Orientation | Key Structural Feature | Reference(s) |

| B(2)OF(2)(tpClPP) | Four-coordinate, pseudo-tetrahedral | One in-plane, one out-of-plane | Asymmetric structure, E isomer is most stable | ias.ac.in, researchgate.net |

| (BCl)(2)(por) | Four-coordinate, pseudo-tetrahedral | Both slightly out-of-plane (transoid) | B-B bond (1.74 Å), tetragonal elongation (0.84 Å) | wikipedia.org |

| B(2)O(2)(BCl(3))(2)(por) | Four-coordinate | Both in-plane | Coordinated B(2)O(2) four-membered ring | researchgate.net |

| [(NFP)BPh]Cl | Three-coordinate | Out-of-plane (0.547 Å from N3 plane) | Distorted trigonal pyramid | researchgate.net |

| Diboron Porphycene (B11496) | - | Cisoid stereochemistry | Rectangular porphycene cavity | acs.org |

Table 2: Porphyrin Macrocycle Distortions in Diboron Complexes

| Distortion Type | Description | Example Complex(es) | Magnitude | Reference(s) |

| Tetragonal Elongation (TE) | In-plane elongation of the porphyrin core along the B···B axis. | All diboron porphyrins | Δ(N···N) = 0.84 - 1.27 Å | neuroquantology.com |

| Ruffling | Out-of-plane, wave-like distortion of the macrocycle. | B(2)F(2)porphine | Strong OOP distortion | researchgate.net |

| Asymmetrical Doming | Out-of-plane distortion where one side of the macrocycle is pushed upwards. | B(2)OF(2)porphine | Asymmetrical OOP distortion | researchgate.net |

| Planar | The macrocycle remains largely planar. | B(2)O(2)(BCl(3))(2)porphine | Planar macrocycle | researchgate.net |

Impact of Boron Coordination on Porphyrin Cavity Dimensions

The coordination of boron atoms within the porphyrin macrocycle leads to notable distortions of the porphyrin cavity. Unlike typical metalloporphyrins where a single metal ion resides in the center of the N4 pocket, boron's small atomic radius and preference for a 2:1 stoichiometry with porphyrin result in the incorporation of two boron atoms. wikipedia.org This arrangement inherently causes a significant in-plane tetragonal distortion of the porphyrin skeleton. neuroquantology.com

This distortion can be quantified by the difference in the non-bonded N...N distances, both parallel and perpendicular to the B...B axis. neuroquantology.com In boron porphyrin complexes, this tetragonal elongation, denoted as Δ(N...N), ranges from 0.84 to 1.27 Å. neuroquantology.com This is a substantial distortion compared to porphyrins that are sterically crowded at their periphery, where Δ(N...N) values are typically around 0.5 Å. neuroquantology.com For instance, the computed structure of (BCl)2(por) shows a tetragonal porphyrin elongation of 0.84 Å. wikipedia.org

In some instances, such as in certain diboryl porphyrin complexes, the boron atoms adopt a pseudo-tetrahedral local environment, which introduces a tetragonal distortion to the porphyrin. wikipedia.org In complexes like B2OF2(TpYPP), where an F-B-O-B-F group is woven through the porphyrin, one boron atom is situated roughly in the N4 plane while the other is significantly displaced from it, resulting in a non-planar macrocycle. neuroquantology.comias.ac.in

The size of the porphyrin-like macrocycle's core is a critical factor. The standard porphyrin cavity has been shown to be too large to accommodate a single boron atom, thus favoring the coordination of two. wikipedia.org In contrast, corroles, which possess a smaller N4 pocket due to having one less methine bridge, can bind to a single boron atom. wikipedia.org

Table 1: Comparison of Porphyrin Cavity Distortion in Different Systems

| Compound Type | Distortion Parameter | Typical Value | Reference |

| Boron Porphyrin Complexes | Δ(N...N) | 0.84 - 1.27 Å | neuroquantology.com |

| Sterically Packed Porphyrins | Δ(N...N) | ~0.5 Å | neuroquantology.com |

| (BCl)2(por) | Tetragonal Elongation | 0.84 Å | wikipedia.org |

Structural Characterization Methodologies

A combination of X-ray diffraction and advanced NMR spectroscopy is crucial for the complete structural elucidation of 5-boranylporphyrin and related boron-porphyrin systems, providing insights into their solid-state and solution structures, respectively.

X-ray Diffraction Studies for Solid-State Structures

Single-crystal X-ray diffraction is an indispensable tool for determining the precise three-dimensional structure of boron-porphyrin complexes in the solid state. These studies provide definitive evidence of the coordination geometry of the boron atoms, the extent of the porphyrin macrocycle distortion, and the specific bond lengths and angles.

For example, the X-ray structure of a B2OF2(TpYPP) complex revealed an unusual coordination geometry with two inequivalent boron atoms. ias.ac.in One boron atom is nearly in the plane of the nitrogen atoms, while the other is significantly displaced, leading to a non-planar conformation of the macrocycle. ias.ac.in Similarly, the solid-state structure of a Ni(II) 10-boracorrole, a porphyrinoid containing a boron atom at a meso-position, was determined by single-crystal X-ray diffraction, showing a highly planar conformation. nii.ac.jp

X-ray analysis of tetraborylated porphyrins has shown that the introduction of four boryl groups at the β-positions does not distort the planarity of the porphyrin ring. acs.org In contrast, the analysis of N-substituted cobaltacarborane-porphyrin conjugates demonstrated significant distortion of the porphyrin plane due to the sp3 hybridization of one of the pyrrolic nitrogen atoms. nih.gov

In the case of σ-phenylboron N-fused porphyrin, X-ray crystallography showed that the boron(III) center has a distorted trigonal pyramidal coordination environment, being displaced by 0.547(4) Å from the N3 plane. acs.org The B-N distances were determined to be 1.559(4) Å, 1.552(4) Å, and 1.568(4) Å. acs.org

Table 2: Selected X-ray Crystallographic Data for Boron-Porphyrin Systems

| Compound | Key Structural Feature | Boron Displacement from N-plane (Å) | B-N Bond Lengths (Å) | Reference |

| B2OF2(TpYPP) | Two inequivalent boron atoms, non-planar macrocycle | One B out of plane | - | ias.ac.in |

| Ni(II) 10-boracorrole | Highly planar conformation | - | - | nii.ac.jp |

| Tetraborylated porphyrin | Planar porphyrin structure | - | B-C: 1.544, 1.555 | acs.org |

| [(NFP)BPh]Cl | Distorted trigonal pyramidal boron | 0.547(4) | 1.552(4) - 1.568(4) | acs.org |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures

Advanced NMR spectroscopy techniques are vital for characterizing the structure and dynamics of boron-porphyrin systems in solution. Both ¹H and ¹¹B NMR are particularly informative.

¹H NMR spectroscopy provides detailed information about the protons in the molecule. For instance, in N-substituted porphyrins, the signals for the N-CH2 protons appear at characteristic chemical shifts. nih.gov The ¹H NMR spectrum of a di-substituted porphyrin showed two distinct N-CH2 peaks, indicating different environments for the two methylene (B1212753) groups. nih.gov The splitting pattern of the β-protons can also reveal the substitution pattern on the porphyrin ring. nih.gov

¹¹B NMR is a powerful technique for directly probing the environment of the boron atoms. magritek.com There are two naturally occurring NMR-active boron isotopes, ¹¹B (I=3/2) and ¹⁰B (I=3), with ¹¹B being more sensitive and abundant. magritek.com The chemical shift and multiplicity of the ¹¹B signal can indicate the coordination number and the nature of the substituents on the boron atom. For example, the ¹¹B NMR spectrum of sodium tetrafluoroborate (B81430) shows a quintet due to coupling with the four fluorine atoms. magritek.com

In the study of dicarbaborane anions, ¹¹B NMR spectroscopy was used to follow the deprotonation and subsequent rearrangement of the boron cluster. vanderbilt.edu Complete assignments of the ¹¹B and ¹H NMR spectra were crucial for identifying the resulting isomers. vanderbilt.edu

For complex structures, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) are employed. The ¹H-¹H COSY spectrum of a di-substituted porphyrin confirmed that the two alkylated nitrogen atoms were adjacent to each other. nih.gov

The chemical shifts in ¹³C NMR are also sensitive to the electronic environment of the carbon atoms. The introduction of electron-withdrawing boryl groups can cause a downfield shift in the signals of nearby carbon atoms. acs.orglibretexts.org

Table 3: Key NMR Spectroscopic Data for Boron-Porphyrin Systems

| Nucleus | Compound Type | Key Observation | Chemical Shift (ppm) | Reference |

| ¹H | N-substituted porphyrin | N-CH2 signals | -4.83 to -5.80 | nih.gov |

| ¹H | Di-substituted porphyrin | β-protons split into 2:4:2 | - | nih.gov |

| ¹¹B | Sodium tetrafluoroborate | Quintet (coupling to 4 F) | - | magritek.com |

| ¹³C | Carbonyl carbons | Typical downfield shift | 170-220 | libretexts.org |

Chemical Reactivity and Mechanistic Investigations of 5 Boranylporphyrin Systems

Reactivity of Core-Coordinated Boron Porphyrins

When boron atoms are coordinated within the central N₄ pocket of a porphyrin, the resulting diboryl complexes exhibit reactivity distinct from typical boron or porphyrin chemistry. The constrained environment of the porphyrin core forces the two boron atoms into close proximity, leading to unusual reactivity patterns, including sterically induced reactions and the formation of direct boron-boron bonds. wikipedia.orgresearchgate.net

Hydrolysis is a fundamental reaction for diboryl porphyrin complexes. wikipedia.orgneuroquantology.com The reactions of boron halides with free-base porphyrins often occur under conditions where partial hydrolysis takes place, leading to the formation of complexes with B-O-B moieties. rsc.orgresearchgate.net For instance, the reaction of BF₃·OEt₂ with a free-base porphyrin (H₂(por)) yields B₂OF₂(por). rsc.org This product has an asymmetric structure where one boron atom is situated in the porphyrin plane (Bᵢₚ) and the other lies above it (Bₒₒₚ). rsc.orgresearchgate.net

The specific products of hydrolysis can depend on the starting materials and reaction conditions.

Simple column chromatography of (BF₂)₂(por) on silica (B1680970) gel is sufficient to induce partial hydrolysis, yielding the B₂OF₂(por) product. wikipedia.orgneuroquantology.com

When BCl₃·MeCN is used, the reaction with H₂(por) can form B₂O₂(BCl₃)₂(por), which features a four-membered B₂O₂ ring. rsc.org This compound is only stable in the presence of excess BCl₃. rsc.orgresearchgate.net

Chromatography of B₂O₂(BCl₃)₂(por) on basic alumina (B75360) leads to the dihydroxy species, B₂O(OH)₂(por). rsc.orgresearchgate.net

The reaction of PhBCl₂ with H₂(por) results in B₂O(Ph)(OH)(por), where steric factors dictate that the phenyl group coordinates to the out-of-plane boron while the hydroxyl group attaches to the in-plane boron. wikipedia.orgrsc.org This selectivity is attributed to steric crowding, which favors substitution at the less hindered in-plane boron atom. wikipedia.org

The table below summarizes key hydrolysis reactions for core-coordinated boron porphyrins.

| Starting Material(s) | Reagent/Condition | Major Product(s) | Reference(s) |

| (BF₂)₂(por) | Silica Gel Chromatography | B₂OF₂(por) | wikipedia.orgneuroquantology.com |

| H₂(por) + BF₃·OEt₂ | Partial Hydrolysis | B₂OF₂(por) | rsc.orgresearchgate.net |

| H₂(por) + BCl₃·MeCN | Excess BCl₃ | B₂O₂(BCl₃)₂(por) | rsc.orgresearchgate.net |

| B₂O₂(BCl₃)₂(por) | Basic Alumina Chromatography | B₂O(OH)₂(por) | rsc.orgresearchgate.net |

| H₂(por) + PhBCl₂ | Hydrolysis | B₂O(Ph)(OH)(por) | wikipedia.orgrsc.org |

A significant aspect of the reactivity of core-coordinated boron porphyrins is their ability to undergo reduction to form direct boron-boron bonds. wikipedia.org This reductive coupling is a consequence of the geometric strain imposed on the two boron units held within the porphyrin pocket. wikipedia.org The reduction of a diboryl complex, (BX₂)₂(por), eliminates the two halide atoms (X₂) to yield a diboranyl complex, (BX)₂(por), which contains a B-B bond. wikipedia.orgneuroquantology.com

The feasibility of this reaction is highly dependent on the nature of the halide.

Spontaneous Reduction : For X=Br, the reductive coupling is spontaneous. wikipedia.org

Non-spontaneous Reduction : For X=F or X=Cl, the reaction is endothermic and not spontaneous under similar conditions. wikipedia.org However, the reduction of (BCl₂)₂(por) can be achieved using a strong reducing agent like metallic sodium. wikipedia.org

These findings, supported by DFT calculations, highlight how the porphyrin macrocycle can mediate the reactivity of the elements coordinated within its core. wikipedia.org The formation of these B-B bonded species creates diboranyl porphyrins, where the boron is in a formal +2 oxidation state. neuroquantology.com

Following the formation of B-B bonded diboranyl porphyrins, (BX)₂(por), the halide substituents on the boron atoms can be removed through halogen abstraction. wikipedia.org This reaction is typically performed using weakly-coordinating anions. wikipedia.orgneuroquantology.com For example, reacting (BX)₂(por) with two equivalents of sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate results in the abstraction of both halides. wikipedia.org This process generates a dicationic species, [(B-B)(por)]²⁺, where the B-B unit is coplanar with the N₄ plane of the porphyrin ring. wikipedia.org

Core-coordinated boron porphyrins are also susceptible to ligand exchange and substitution at the boron centers. wikipedia.orgrsc.org These reactions provide pathways to a variety of functionalized boron porphyrin systems.

In B-B bonded diboranyl systems, such as (BX)₂(por), the halides can be substituted by other functional groups. For example, reaction with butyllithium (B86547) (BuLi) can replace the halides to form (B-Bu)₂(por). wikipedia.org

In B-O-B bridged systems, the terminal ligands can be readily exchanged.

The dihydroxy complex B₂O(OH)₂(por) reacts with alcohols (ROH) to yield the corresponding dialkoxy derivatives, B₂O(OR)₂(por). rsc.orgresearchgate.net

These dialkoxy compounds can be converted back to a mono-hydroxy, mono-alkoxy species, B₂O(OR)(OH)(por), through repeated chromatography. rsc.orgresearchgate.net

Similarly, related subporphyrin complexes show that B-OH forms can react with reagents like BF₃·OEt₂ or trifluoroacetic acid (TFA) to yield B-F and B-trifluoroacetoxy species, respectively. rsc.orgnih.gov These reactions are often reversible, with the products hydrolyzing back to the B-OH form. rsc.orgnih.gov

The table below summarizes representative ligand exchange reactions.

| Starting Material | Reagent(s) | Product | Reference(s) |

| (BX)₂(por) | BuLi | (B-Bu)₂(por) | wikipedia.org |

| (BX)₂(por) | Alcohols | (B-OR)₂(por) | wikipedia.org |

| B₂O(OH)₂(por) | Alcohols (ROH) | B₂O(OR)₂(por) | rsc.orgresearchgate.net |

| Boron(III)-subporphyrin (B-OH) | BF₃·OEt₂ | Boron(III)-subporphyrin (B-F) | rsc.orgnih.gov |

| Boron(III)-subporphyrin (B-OH) | Trifluoroacetic Acid (TFA) | Boron(III)-subporphyrin (B-OCOCF₃) | rsc.orgnih.gov |

Halogen Abstraction Reactions

Reactivity of Peripherally Boronated Porphyrins (including 5-Boranylporphyrin)

In contrast to core-coordinated systems, peripherally boronated porphyrins feature boron-containing functional groups, such as boranyl groups (-BY₂), attached to the outer carbon framework of the macrocycle (e.g., at a meso-position like C5). acs.org The reactivity of these species is primarily dictated by the chemistry of the exocyclic boranyl group, which often behaves similarly to other arylboron compounds.

The boranyl group, particularly in the form of a boronic acid (-B(OH)₂) or its esters (-B(OR)₂), is a versatile functional group in organic synthesis, most notably in cross-coupling reactions. acs.org Its direct reactivity with nucleophiles like alcohols and amines is also a key feature of its chemistry.

Reactivity with Alcohols : Arylboronic acids readily and reversibly react with alcohols, especially 1,2- and 1,3-diols, to form stable five- or six-membered cyclic boronate esters. chemguide.co.ukbritannica.com This reaction is a standard method for the protection and purification of boronic acids. While specific studies on 5-boranylporphyrin reacting with simple monofunctional alcohols are not detailed in the search results, this general reactivity is expected to apply. The hydroxyl groups of alcohols can coordinate to the Lewis acidic boron center. msu.edu

Reactivity with Amines : Amines, being both bases and nucleophiles, can interact with the Lewis acidic boron center of a boranyl group. msu.eduyoutube.com The nitrogen lone pair can form a dative bond with the vacant p-orbital of the boron atom. nih.gov This interaction can influence the electronic properties and subsequent reactivity of the porphyrin system. In some cases, this can lead to the formation of four-coordinate boron-nitrogen adducts. beilstein-journals.org The specific outcome depends on the nature of the amine and the substituents on the boron atom. mnstate.edu

Role in Intermolecular Interactions and Self-Assembly

The introduction of a boron atom into the porphyrin macrocycle at the 5-position, creating 5-boranylporphyrin systems, significantly influences their intermolecular interactions and subsequent self-assembly on surfaces. The non-centered bonding of the single boron atom transforms the otherwise symmetrical porphyrin into a molecular dipole, which is a key factor governing the assembly of these molecules. kcl.ac.ukacs.orgnih.gov

The self-assembly process of these boronated porphyrins is primarily driven by electrostatic dipole-dipole interactions. On a silver (Ag(111)) surface, these molecular dipoles arrange into well-ordered two-dimensional arrays. kcl.ac.ukacs.org The orientation of the dipoles is such that the boron-containing side of one molecule aligns with the non-boronated side of its neighbor, leading to a minimization of electrostatic repulsion and the formation of stable, patterned structures.

Beyond the initial dipole-driven assembly, further thermal activation can induce the formation of more robust and flexible molecular chains through the creation of intermolecular O-B-O bonds. kcl.ac.ukacs.org This indicates a transformation from a non-covalent self-assembled structure to a covalently linked one, enhancing the stability of the molecular arrangement on the surface.

The self-assembly of porphyrin-based molecules is a widely studied phenomenon, with various non-covalent interactions playing a crucial role. nih.gov These include hydrogen bonding, metal-ligand coordination, and π-π stacking interactions, which can be tailored by modifying the peripheral functional groups of the porphyrin. nih.govpnas.orgresearchgate.net In the case of 5-boranylporphyrin, the dominant interaction shifts towards the electrostatic forces arising from the induced molecular dipole.

Table 1: Intermolecular Interactions in Porphyrin Self-Assembly

| Interaction Type | Description | Relevance to 5-Boranylporphyrin |

| Dipole-Dipole | Electrostatic attraction between permanent molecular dipoles. | The primary driving force for the self-assembly of 5-boranylporphyrin on surfaces due to the non-centered boron atom creating a molecular dipole. kcl.ac.ukacs.org |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | While a common interaction in other porphyrin systems, it is less dominant in 5-boranylporphyrin self-assembly compared to dipole-dipole forces. nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the overall stability of the assembled structures, but the specific arrangement is dictated by the stronger dipole-dipole interactions. nih.govresearchgate.net |

| Covalent Bonding | Formation of strong chemical bonds between molecules. | Observed upon thermal activation of self-assembled 5-boranylporphyrin, leading to the formation of O-B-O linkages and robust molecular chains. kcl.ac.ukacs.org |

Mechanisms of On-Surface Reactions and Transformations

The on-surface synthesis and transformation of porphyrin systems represent a powerful bottom-up approach to creating novel nanostructures with tailored properties. rsc.orgnih.gov The mechanisms of these reactions are often catalyzed by the underlying substrate and can differ significantly from traditional solution-phase chemistry. uni-graz.at

A key on-surface reaction involving a porphyrin system closely related to 5-boranylporphyrin is the selective boronation of a porphyrin precursor on a Ag(111) surface. kcl.ac.ukacs.org In this process, boron atoms are evaporated onto a surface already populated with porphyrin molecules. The boronation is highly selective, occurring exclusively at the central cavity of the porphyrin. kcl.ac.ukacs.org

The mechanism involves the covalent bonding of a single boron atom to three nitrogen atoms within the porphyrin core. kcl.ac.uk This bonding is non-centered, with the boron atom shifted to one side of the cavity, which is a departure from the typical centered metalation of porphyrins. kcl.ac.ukneuroquantology.com This off-center bonding is attributed to the smaller size of the boron atom compared to the porphyrin cavity and the favorable bonding environment provided by a triangle of nitrogen atoms. kcl.ac.uk

Upon further heating, the boronated porphyrin undergoes a transformation, forming intermolecular O-B-O bonds. kcl.ac.ukacs.org This reaction demonstrates the ability to induce further covalent coupling in a controlled manner after the initial self-assembly, leading to the formation of one-dimensional molecular chains with enhanced stability. kcl.ac.ukacs.org

The study of on-surface reactions of porphyrins is a rapidly developing field, with other examples including dehalogenation followed by Ullmann coupling to form covalent networks and the transmetalation of centrally coordinated metal ions. dcu.iemdpi.com These reactions highlight the versatility of porphyrins as building blocks for complex on-surface synthesis. nih.gov

Table 2: On-Surface Boronation of Porphyrin

| Step | Description | Key Findings |

| 1. Precursor Adsorption | Porphyrin molecules are deposited onto a Ag(111) surface. | The molecules form a self-assembled monolayer. |

| 2. Boron Evaporation | Boron atoms are evaporated onto the porphyrin-covered surface. | Boronation occurs selectively at the porphyrin's central cavity. kcl.ac.ukacs.org |

| 3. Boronation Reaction | A single boron atom covalently bonds to three nitrogen atoms within the porphyrin core. | The bonding is non-centered, creating a molecular dipole. kcl.ac.uknih.gov |

| 4. Self-Assembly | The resulting monoboronated porphyrins self-assemble into ordered 2D arrays. | The assembly is driven by dipole-dipole interactions. kcl.ac.uk |

| 5. Thermal Transformation | Upon heating, intermolecular O-B-O bonds are formed. | This leads to the creation of robust, flexible molecular chains. kcl.ac.ukacs.org |

Advanced Spectroscopic and Electrochemical Characterization of 5 Boranylporphyrin Systems

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing fundamental insights into its structure and photochemistry.

UV-Visible absorption spectroscopy is a fundamental technique for characterizing porphyrin systems by measuring the electronic transitions from the ground state to various excited states. fiveable.me The electronic absorption spectrum of a typical porphyrin is dominated by π–π* transitions within the aromatic macrocycle. lasalle.edu These spectra are characterized by an extremely intense band in the near-UV region (around 400 nm), known as the Soret or B band (S₀ → S₂ transition), and several weaker bands in the visible region (500-700 nm), called Q bands (S₀ → S₁ transition). lasalle.eduresearchgate.net

The introduction of a boranyl group at the 5-meso position directly influences the π-conjugated system of the porphyrin. This substitution can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the absorption bands. fiveable.me The nature of the boranyl moiety (e.g., its substituents) determines whether it acts as an electron-donating or electron-withdrawing group, which in turn dictates the direction and magnitude of the spectral shifts. For instance, electron-withdrawing groups typically cause a bathochromic (red) shift in the absorption bands. The transitions observed are primarily π–π* and n–π* transitions, involving the promotion of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals. pharmatutor.orgadpcollege.ac.in

Table 1: Representative UV-Visible Absorption Data for Porphyrin Derivatives

| Compound Type | Soret Band (B band) λmax (nm) | Q Bands λmax (nm) | Reference |

|---|---|---|---|

| Generic Tetra-aryl Porphyrin | ~420 | ~515, 550, 590, 650 | lasalle.edu |

| 10-(4-methyl-bipyridyl)-5,15-(pentafluorophenyl)corrole | ~400 | 500 - 700 | researchgate.net |

| 5,15-diaryl-10,20-dihalogeno porphyrins | ~660 | Not specified | nih.gov |

This table provides illustrative data for related porphyrin systems to indicate typical spectral regions.

Fluorescence spectroscopy provides valuable information about the de-excitation pathways of the first excited singlet state (S₁). Following excitation and rapid internal conversion from higher excited states (like S₂), porphyrins typically emit fluorescence from the S₁ state. lasalle.edu The resulting emission spectrum often mirrors the Q-band absorption profile.

The photophysical properties, such as the fluorescence quantum yield (ΦF) and the excited-state lifetime (τF), are highly sensitive to the molecular structure and environment. nih.gov The introduction of a boranyl group can significantly modulate these properties. For example, if the boron atom introduces a "heavy atom" effect, it can enhance intersystem crossing (ISC) from the singlet (S₁) to the triplet (T₁) state. This would lead to a decrease in the fluorescence quantum yield and a corresponding increase in the triplet quantum yield (ΦT). researchgate.net The rate constants for radiative (kf) and non-radiative (knr) decay are key parameters that govern these photophysical behaviors. nih.gov

Table 2: Illustrative Photophysical Data for Porphyrin-Related Systems

| Compound/System | Fluorescence Quantum Yield (ΦF) | Triplet Quantum Yield (ΦT) | Key Observation | Reference |

|---|---|---|---|---|

| 10-(4-methyl-bipyridyl)-5,15-(pentafluorophenyl)corrole | 0.04 (4%) | 0.51 (51%) | High triplet yield suggests efficient ISC. | researchgate.net |

| 2-nitro-5,10,15,20-tetra-p-tolylporphyrin | Not specified | Not specified | Short singlet lifetimes observed. | nih.gov |

| Trigonal Cu(I)-phosphole complexes | 0.04 - 0.11 (4-11%) | Not specified | Emission energy affected by ligand field strength. | chemrxiv.org |

This table presents data from related compounds to demonstrate the range of photophysical properties and the impact of substituents.

UV-Visible Spectroscopy for Electronic Transitions

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of IR radiation by a molecule, which excites its vibrational modes. orgchemboulder.comtanta.edu.eg It is an excellent tool for identifying the presence of specific functional groups, as different types of chemical bonds vibrate at characteristic frequencies. wisc.educhemistrystudent.com For a 5-boranylporphyrin, IR spectroscopy can confirm the integrity of the porphyrin macrocycle and provide evidence for the boranyl substituent.

Key vibrational modes for the porphyrin core include the N-H stretch of the inner amines, various C-H stretches (both aromatic and aliphatic, if present), C=C stretches of the pyrrole (B145914) rings, and C-N stretching vibrations. vscht.cz The presence of the boranyl group would introduce new vibrational modes, such as B-C or B-phenyl stretches, whose frequencies would depend on the specific structure of the boranyl moiety.

Table 3: Characteristic IR Absorption Frequencies for 5-Boranylporphyrin Systems

| Wavenumber Range (cm⁻¹) | Bond/Functional Group | Vibrational Mode |

|---|---|---|

| 3300 - 3500 | N-H | Stretching |

| 2850 - 3100 | C-H | Stretching (Aromatic/Alkyl) |

| 1620 - 1680 | C=C | Stretching (Aromatic ring) |

| 1000 - 1300 | C-N | Stretching |

| Variable | B-C / B-aryl | Stretching |

This table is a generalized guide; specific peak positions can vary based on the complete molecular structure and environment.

Raman spectroscopy is a light scattering technique that is complementary to IR spectroscopy. jascoinc.cominphotonics.com It provides information about molecular vibrations by detecting the inelastic scattering of monochromatic light. novantaphotonics.com Raman is particularly sensitive to symmetric vibrations and bonds within a non-polar environment, making it well-suited for studying the highly symmetric porphyrin macrocycle.

For a 5-boranylporphyrin, Raman spectroscopy can provide detailed structural information about the porphyrin skeleton. The introduction of the boranyl group at a meso-position alters the symmetry of the molecule, which can lead to changes in the number and intensity of Raman-active bands. s-a-s.org This makes Raman a powerful tool for probing the structural impact of the substitution. It can be used to analyze the skeletal vibrations of the macrocycle, which are often strong in the Raman spectrum, providing a distinct "fingerprint" of the compound. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Electrochemical Properties and Redox Behavior

The electrochemical behavior of 5-boranylporphyrin systems is critical for understanding their electron-transfer capabilities. Porphyrins are redox-active molecules that can undergo multiple, reversible one-electron oxidation and reduction processes. mdpi.com These processes can be conveniently studied using techniques like cyclic voltammetry (CV).

The redox potentials are highly sensitive to the nature of the substituents on the porphyrin ring. The boranyl group at the 5-meso position can significantly tune these potentials. An electron-withdrawing boranyl group will make the porphyrin ring more difficult to oxidize and easier to reduce, resulting in a positive (anodic) shift in the oxidation potentials and a negative (cathodic) shift in the reduction potentials. Conversely, an electron-donating group would have the opposite effect. rsc.orgfrontiersin.org The reversibility of the redox couples provides insight into the stability of the resulting radical cations and anions, which is crucial for applications in areas like catalysis and molecular electronics. researchgate.net

Table 4: General Trends in Redox Potentials for Substituted Porphyrins

| Process | Effect of Electron-Withdrawing Group | Effect of Electron-Donating Group |

|---|---|---|

| First Oxidation (P → P•+ + e⁻) | Potential becomes more positive (harder to oxidize) | Potential becomes more negative (easier to oxidize) |

| Second Oxidation (P•+ → P²⁺ + e⁻) | Potential becomes more positive (harder to oxidize) | Potential becomes more negative (easier to oxidize) |

| First Reduction (P + e⁻ → P•-) | Potential becomes less negative (easier to reduce) | Potential becomes more negative (harder to reduce) |

| Second Reduction (P•- + e⁻ → P²⁻) | Potential becomes less negative (easier to reduce) | Potential becomes more negative (harder to reduce) |

This table illustrates the general principles of how substituents affect the redox potentials of a porphyrin macrocycle.

Cyclic Voltammetry for Redox Potentials

Cyclic voltammetry (CV) is a potent electrochemical technique utilized to investigate the redox behavior of 5-boranylporphyrin systems. ossila.com This method involves scanning the potential of a working electrode linearly with time in a solution containing the analyte and then reversing the potential scan. libretexts.org The resulting plot of current versus potential, known as a cyclic voltammogram, provides valuable information about the oxidation and reduction processes of the compound. ossila.com

For a reversible redox process, the cyclic voltammogram exhibits characteristic peaks for both the anodic (oxidation) and cathodic (reduction) scans. libretexts.org The peak potentials (Epa and Epc) and peak currents (ipa and ipc) are key parameters derived from the voltammogram. The formal reduction potential (E°'), a measure of the thermodynamic tendency of a species to be reduced, can be estimated from the average of the anodic and cathodic peak potentials.

In the study of porphyrin derivatives, CV is instrumental in determining their redox potentials. For instance, various meso-substituted porphyrins and their metal complexes have been characterized using this technique to understand their electron transfer properties. researchgate.net The introduction of different substituents onto the porphyrin macrocycle can significantly influence its electronic properties and, consequently, its redox potentials.

The Randles-Sevcik equation describes the relationship between the peak current (ip) and various experimental parameters for a reversible system: libretexts.org

ip = (2.69 × 105) n3/2AD1/2ν1/2CA

Where:

n is the number of electrons transferred in the redox event.

A is the electrode area.

D is the diffusion coefficient of the analyte.

ν is the potential scan rate.

CA is the bulk concentration of the analyte.

This equation highlights that the peak current is directly proportional to the square root of the scan rate for a diffusion-controlled process. By analyzing the relationship between peak currents and scan rates, one can gain insights into the nature of the electrochemical process. libretexts.org

Interactive Data Table: Representative Redox Potentials of Porphyrin Systems

| Compound | First Oxidation Potential (V vs. Fc/Fc+) | First Reduction Potential (V vs. Fc/Fc+) |

| H2TPP | 0.95 | -1.35 |

| ZnTPP | 0.85 | -1.45 |

| 5-Boranylporphyrin Derivative A | 1.05 | -1.20 |

| 5-Boranylporphyrin Derivative B | 1.10 | -1.15 |

Note: The data presented in this table is illustrative and intended to demonstrate the type of information obtained from cyclic voltammetry experiments. Actual values will vary depending on the specific 5-boranylporphyrin derivative and experimental conditions.

Electrochemical Impedance Spectroscopy (EIS) Analysis

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the interfacial properties of electrochemical systems, including those involving 5-boranylporphyrins. mdpi.com It works by applying a small amplitude AC potential (or current) signal over a wide range of frequencies and measuring the resulting current (or potential) response. gamry.compineresearch.com The impedance of the system, which is the frequency-dependent opposition to the flow of alternating current, is then determined. mdpi.com

The data from an EIS experiment is typically represented in a Nyquist plot, which graphs the imaginary part of the impedance against the real part. mdpi.com The shape of the Nyquist plot provides qualitative information about the electrochemical processes occurring at the electrode-electrolyte interface. mdpi.com For a more quantitative analysis, the experimental data is often fitted to an equivalent electrical circuit model. gamry.com This model consists of a combination of resistors, capacitors, and other specialized elements (like the Warburg element for diffusion) that represent the different physical and chemical processes within the electrochemical cell. mdpi.comgamry.com

Key parameters that can be extracted from EIS analysis include:

Solution Resistance (Rs): The resistance of the electrolyte solution between the working and reference electrodes. mdpi.com

Charge Transfer Resistance (Rct): Represents the resistance to the transfer of electrons at the electrode surface, which is inversely proportional to the rate of the redox reaction. mdpi.com

Double-Layer Capacitance (Cdl): Arises from the charge separation at the electrode-electrolyte interface, forming an electrical double layer.

Warburg Impedance (W): Characterizes diffusion-controlled processes. mdpi.com

By analyzing the changes in these parameters under different conditions, such as varying the electrode potential or the composition of the electrolyte, detailed insights into the kinetics and mechanisms of the electrochemical reactions of 5-boranylporphyrins can be obtained. For example, EIS can be used to study the formation of films on the electrode surface and to determine the efficiency of charge transfer processes. researchgate.net

Interactive Data Table: Typical EIS Parameters for a Modified Electrode

| Parameter | Value | Unit |

| Solution Resistance (Rs) | 25 | Ω |

| Charge Transfer Resistance (Rct) | 500 | Ω |

| Double-Layer Capacitance (Cdl) | 10 | µF |

Note: This table provides an example of the kind of data that can be obtained from fitting EIS spectra to an equivalent circuit model. The specific values will depend on the 5-boranylporphyrin system and the experimental setup.

Influence of Boron on HOMO-LUMO Energy Levels

The introduction of a boron atom at the meso-position of the porphyrin macrocycle has a profound impact on its electronic structure, particularly on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are crucial in determining the photophysical and electrochemical properties of the molecule.

The formation of a dative bond between a nitrogen atom within the porphyrin core and the boron atom leads to a significant stabilization, or lowering, of the LUMO energy level. kyoto-u.ac.jp This effect is attributed to the electron-withdrawing nature of the boryl group, which pulls electron density from the porphyrin π-system. kyoto-u.ac.jp The extent of this LUMO stabilization can be modulated by the substituents on the boron atom.

Conversely, the influence of the boron moiety on the HOMO energy level is generally less pronounced. kyoto-u.ac.jp The HOMO is primarily located on other parts of the porphyrin macrocycle, and thus, the electronic perturbation caused by the boron atom has a smaller effect on its energy. kyoto-u.ac.jp

This selective lowering of the LUMO energy level while the HOMO energy remains relatively stable leads to a significant reduction in the HOMO-LUMO energy gap. kyoto-u.ac.jp A smaller HOMO-LUMO gap is desirable for applications in areas such as near-infrared (NIR) light absorption and organic electronics. The strategic combination of electron-donating groups at other positions of the porphyrin ring with the electron-withdrawing boryl group can further narrow this energy gap. kyoto-u.ac.jp

The HOMO and LUMO energy levels can be experimentally estimated using cyclic voltammetry. The oxidation potential is related to the HOMO energy, while the reduction potential is related to the LUMO energy. Quantum chemical calculations are also employed to provide a theoretical understanding of the electronic structure and to complement the experimental findings. kyoto-u.ac.jp

Interactive Data Table: Effect of Boron Substitution on Frontier Orbital Energies

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Parent Porphyrin | -5.10 | -2.90 | 2.20 |

| 5-Boranylporphyrin | -5.15 | -3.25 | 1.90 |

Note: The values in this table are illustrative and serve to demonstrate the general trend observed upon the introduction of a boron atom to a porphyrin core. Actual energy levels will vary based on the specific molecular structure and the computational methods used.

Advanced Magnetic Resonance Techniques for Detailed Analysis

Advanced magnetic resonance (MR) techniques offer powerful tools for the detailed structural and functional characterization of complex molecular systems like 5-boranylporphyrins. Beyond standard one-dimensional proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy, a suite of more sophisticated methods provides deeper insights into molecular structure, connectivity, and dynamics.

Multi-parametric Magnetic Resonance Imaging (MRI) sequences, though more commonly associated with medical imaging, have principles that can be adapted for materials science. amegroups.org Techniques such as Diffusion Tensor Imaging (DTI) can provide information about the anisotropic diffusion of molecules in a sample, which can be relevant for understanding the organization of 5-boranylporphyrin assemblies. amegroups.orgnih.gov

MR Spectroscopy (MRS) allows for the non-invasive chemical analysis of a sample, providing a spectrum of the different chemical compounds present. amegroups.org This can be particularly useful for in-situ monitoring of reactions involving 5-boranylporphyrins.

For detailed structural elucidation, two-dimensional (2D) NMR techniques are invaluable. These include:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, revealing which protons are adjacent to each other in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with directly attached heteronuclei, such as carbon-13 or nitrogen-15.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and heteronuclei over two or three bonds, providing information about longer-range connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, even if they are not directly bonded, which is crucial for determining the three-dimensional structure and conformation of the molecule.

Furthermore, specialized solid-state NMR techniques can be employed to study 5-boranylporphyrins in the solid state, providing information about their packing and intermolecular interactions. Advanced techniques like functional MRI (fMRI) and dynamic contrast-enhanced (DCE)-MRI, while primarily clinical tools, highlight the ongoing development of MR methods that could potentially be adapted to probe the functional properties of advanced materials like 5-boranylporphyrins in various environments. amegroups.orgnih.govnih.gov

Theoretical and Computational Investigations of 5 Boranylporphyrin Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the properties of boron-porphyrin complexes due to its balance of computational cost and accuracy.

Geometry Optimization and Electronic Structure Calculations

DFT calculations are instrumental in determining the stable three-dimensional arrangements of atoms and understanding the distribution of electrons within boron-porphyrin molecules.

Full geometry optimization of various boron porphyrin complexes, such as those with a B2OX2 core inside a tetraphenylporphyrin (B126558) (TpYPP) ligand, has been successfully performed using DFT methods, commonly with the B3LYP functional and a 6-31G* basis set. ias.ac.in These calculations reveal that the introduction of two boron atoms into the porphyrin core leads to a non-planar macrocycle conformation. ias.ac.in For instance, in B2OF2(TpClPP), one boron atom is situated roughly in the plane of the four coordinating nitrogen atoms, while the second boron atom is significantly displaced out of this plane. ias.ac.in

These computational models can identify and compare the stability of different isomers. For many B2OX2(TpYPP) complexes, two isomers, labeled E and Z, are possible. ias.ac.inresearchgate.net DFT calculations consistently find that the E conformation is the most stable, a finding that aligns with experimental X-ray diffraction data where available. researchgate.net The phenyl rings in these structures are typically arranged almost perpendicular to the porphyrin plane to minimize steric repulsion. ias.ac.in

DFT-based geometry optimization is also crucial for studying weak intermolecular interactions, such as charge transfer, hydrogen bonding, and van der Waals forces, which are essential in understanding how these molecules form larger assemblies or interact with other species. banglajol.info

Prediction of Spectroscopic Signatures

Theoretical calculations are frequently used to predict and interpret spectroscopic data, providing a bridge between a molecule's computed structure and its experimentally observed properties.

In the case of boron-porphyrin complexes, DFT calculations have been used to understand complex Nuclear Magnetic Resonance (NMR) spectra. For example, variable temperature 11B and 19F NMR experiments on B2OF2(TpClPP) indicated that the two boron and two fluorine atoms were chemically inequivalent. ias.ac.in DFT calculations confirmed that this observation is consistent with the predicted low-symmetry, non-planar E isomer being the most stable structure, rather than a symmetric Z isomer. ias.ac.in

Similarly, theoretical studies on boron complexes of porphycenes, which are structural isomers of porphyrins, show how DFT can be used to rationalize NMR and other spectroscopic properties. researchgate.net Computational methods can also predict features that are not experimentally available, such as certain vibrational frequencies. researchgate.net

Elucidation of Reaction Mechanisms and Energetics

DFT calculations provide deep insights into the feasibility and pathways of chemical reactions by calculating the energies of reactants, products, and transition states.

A key finding from DFT studies on B2OX2(TpYPP) systems is the relative stability of their E and Z isomers. For the B2OF2(TpClPP) complex, DFT calculations showed the E isomer to be more stable than the Z isomer by a significant margin of 15.9 kcal/mol. ias.ac.in This energy difference explains why the symmetric Z conformation is not experimentally observed. ias.ac.in

The energetics of complex formation have also been explored. DFT studies on the interaction between tetraphenylporphyrin (TPP) and methanatoboron difluoride (MBDF) derivatives show that stable ground-state complexes are formed. banglajol.info These calculations help to quantify the binding ability and understand the contributions of hydrogen bonding and charge transfer to the stability of the resulting adducts. banglajol.info The study of reaction mechanisms extends to isomerization processes; DFT calculations on mono-boron calixphyrins indicate that the conversion between isomers is an intramolecular process. researchgate.net

Analysis of Global and Local Reactivity Descriptors

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These indices help predict how and where a molecule will react.

Local reactivity descriptors, such as the Fukui function (f_k) and the molecular electrostatic potential, pinpoint the most reactive sites within a molecule for electrophilic or nucleophilic attack. researchgate.net In studies of B2OX2(TpYPP), these local indices were used to analyze the effect of substitution. researchgate.net The results show that replacing an electron-withdrawing substituent with an electron-donating one produces a predictable trend in reactivity. researchgate.net The molecular electrostatic potential maps visually complement this, with regions of negative potential (typically shown in red) indicating sites susceptible to electrophilic attack. researchgate.net

| Isomer | Chemical Hardness (η) (eV) | Electrophilicity (ω) (eV) |

|---|---|---|

| E Isomer | 3.06 | 2.53 |

| Z Isomer | 2.93 | 2.70 |

Molecular Dynamics Simulations for Dynamic Behavior

While static quantum chemical calculations reveal properties at an energy minimum, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time.